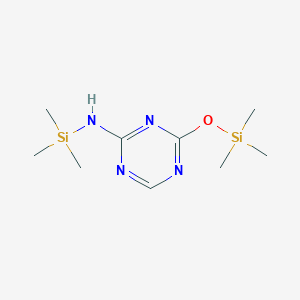
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine is a chemical compound with the formula C₉H₂₀N₄OSi₂ and a molecular weight of 2564523 It is a derivative of 5-azacytosine, where the hydrogen atoms are replaced by trimethylsilyl groups
Vorbereitungsmethoden
The synthesis of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine typically involves the silylation of 5-azacytosine. One common method includes the reaction of 5-azacytosine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential role in DNA methylation and gene expression regulation.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA methyltransferases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce cytotoxicity by disrupting RNA metabolism and inhibiting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
N-(Trimethylsilyl)-4-((trimethylsilyl)oxy)-1,3,5-triazin-2-amine can be compared with other similar compounds such as:
5-Azacytidine: Another nucleoside analogue with similar DNA methyltransferase inhibitory properties.
Zebularine: A cytidine analogue that also inhibits DNA methylation.
Eigenschaften
Molekularformel |
C9H20N4OSi2 |
|---|---|
Molekulargewicht |
256.45 g/mol |
IUPAC-Name |
N-trimethylsilyl-4-trimethylsilyloxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H20N4OSi2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3,(H,10,11,12,13) |
InChI-Schlüssel |
DPOVLFLVTXSCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=NC(=NC=N1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


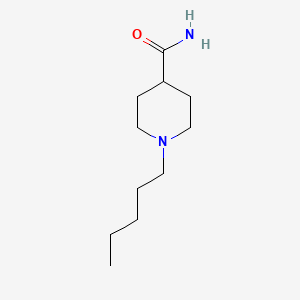
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)
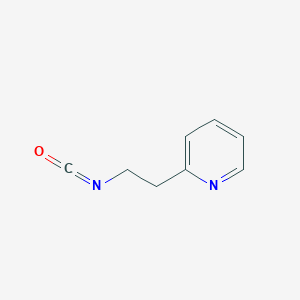
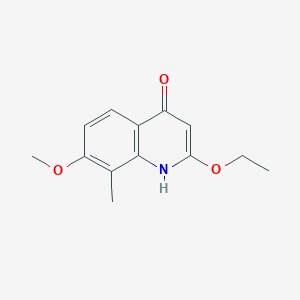
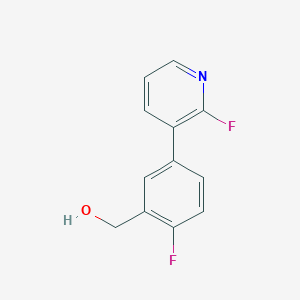
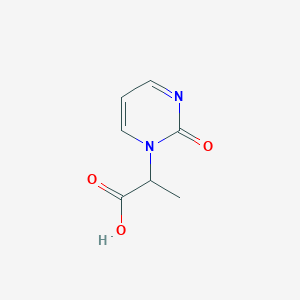
![4-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)Benzoic acid](/img/structure/B8742418.png)
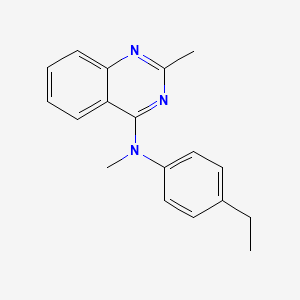
![8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
![3-[(2-Methylquinolin-4-yl)amino]propane-1,2-diol](/img/structure/B8742430.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
![methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8742448.png)
![Hydroxy[bis(4-methoxyphenyl)]acetic acid](/img/structure/B8742456.png)
![2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]](/img/structure/B8742463.png)
